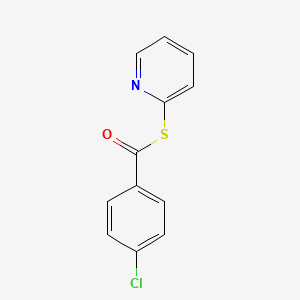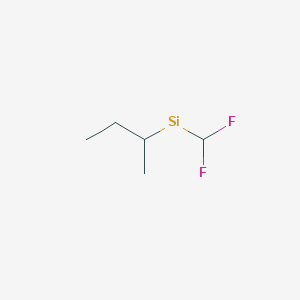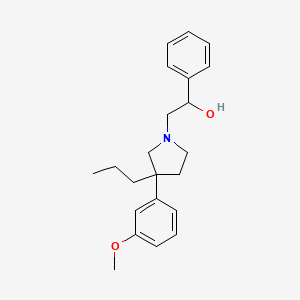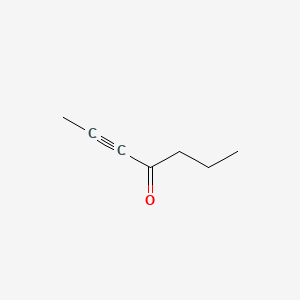
Hept-2-yn-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-2-yn-4-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-2-yn-4-one can be synthesized through several methods. One common approach involves the reaction of acetylene with a suitable aldehyde or ketone under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of packed-bed reactors and biocatalysts to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: Hept-2-yn-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes and alkenes.
Scientific Research Applications
Hept-2-yn-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is leveraged to create valuable intermediates
Mechanism of Action
The mechanism of action of hept-2-yn-4-one involves its interaction with various molecular targets and pathways. The compound’s triple bond allows it to participate in a range of chemical reactions, including nucleophilic addition and cycloaddition. These reactions enable this compound to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hept-2-yn-4-one can be compared with other similar compounds, such as:
Hept-2-en-4-one: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Hept-2-yn-1-ol:
Hept-3-yn-2-one: The position of the triple bond and carbonyl group differs, affecting the compound’s reactivity and applications
Uniqueness: this compound’s unique combination of a triple bond and a carbonyl group makes it a versatile compound in organic synthesis and research. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
71932-98-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-2-yn-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3,5H2,1-2H3 |
InChI Key |
NGDLDSJVXIMWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
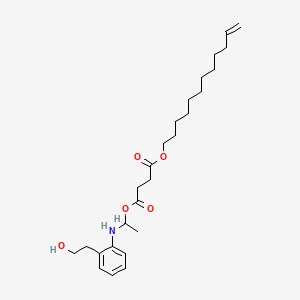
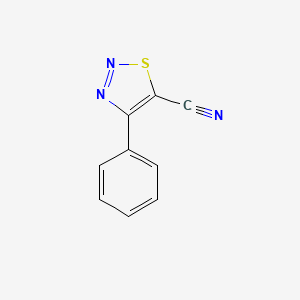
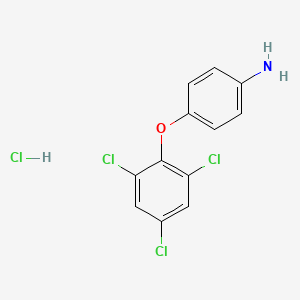
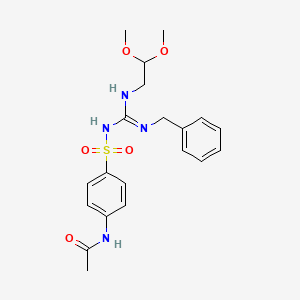
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
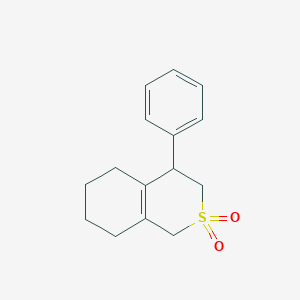
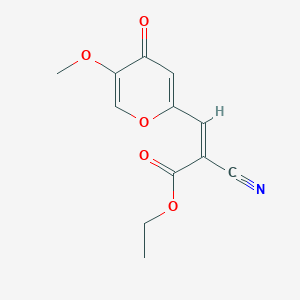
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

